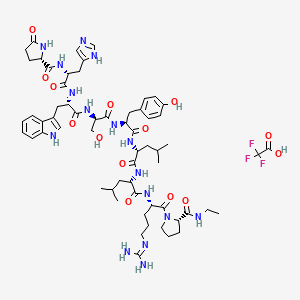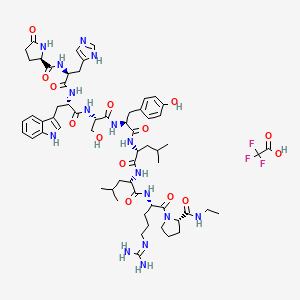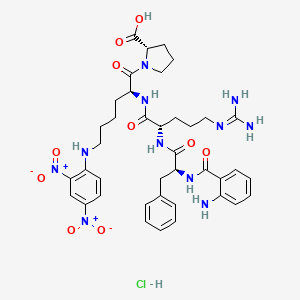
(Des-Gly10,D-His2,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Des-Gly10,D-His2,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH Trifluoroacetate, also known as LHRH-TFA, is a synthetic peptide derived from the naturally occurring hormone luteinizing hormone-releasing hormone (LHRH). It is used in scientific research as a tool for studying the physiological effects of LHRH, as well as its role in the regulation of reproductive and endocrine functions. In particular, LHRH-TFA has been used in studies of the effects of LHRH on the hypothalamic-pituitary-gonadal (HPG) axis, which is the main regulatory system controlling reproductive and endocrine functions.
Scientific Research Applications
Deep Eutectic Solvents (DESs): Fundamentals and Applications
Deep eutectic solvents (DESs) represent a class of mixtures that exhibit significant depressions in their melting points relative to their neat components. These mixtures are recognized for their "designer" solvent capabilities, offering tunable physicochemical properties at a low cost. The literature emphasizes the need for a deeper understanding of DESs, particularly their structure-property relationships, which are influenced by complex hydrogen bonding networks. Understanding these aspects is crucial for advancing the predictive models and fundamental knowledge of DESs, thus broadening their applications in scientific research and industry (Hansen et al., 2020).
AEZS-108: A Targeted Cytotoxic Analog of LHRH
AEZS-108 represents a targeted therapeutic approach, leveraging the LHRH receptor as a conduit for delivering cytotoxic agents to cancer cells expressing these receptors. This strategy harnesses the specificity of LHRH receptors on certain cancer cells, enabling more efficient and less toxic chemotherapy. Preclinical studies and clinical trials have underscored the potential of AEZS-108 in treating various cancers, including endometrial and ovarian cancers, by exploiting the receptor-mediated uptake of the drug, which is absent in cancers lacking LHRH receptors. This targeted approach highlights the innovative use of LHRH analogs in cancer therapy, promising advancements in personalized medicine (Engel et al., 2012).
LHRH and Ovulation Induction
The application of LHRH analogs in reproductive medicine, particularly for ovulation induction, showcases their therapeutic utility. By inducing a controlled ovarian response, LHRH analogs facilitate ovulation in patients with specific reproductive disorders, demonstrating a safer alternative to conventional treatments due to reduced risks of ovarian hyperstimulation and multiple pregnancies. This therapeutic use underlines the versatility of LHRH analogs beyond their oncological applications, extending into the management of fertility-related issues (Tan et al., 1990).
properties
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7)/t40-,41-,42-,43+,44-,45-,46+,47+,48-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKVLAJTEHLRFY-QHQZFDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H85F3N16O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














